molecular formula C15H15BrN4O2S B4836841 4-BROMO-1-METHYL-N'~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE

4-BROMO-1-METHYL-N'~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B4836841
M. Wt: 395.3 g/mol
InChI Key: WWIFHESHOXUEBC-UBKPWBPPSA-N
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Description

4-BROMO-1-METHYL-N’~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thietanoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-N’~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, and reacting it with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: Introducing the bromine atom via electrophilic bromination using reagents like bromine or N-bromosuccinimide (NBS).

    Thietanoxy group attachment: This could involve the reaction of a phenol derivative with a thietanone under basic conditions to form the thietanoxy group.

    Final coupling: The final step might involve coupling the brominated pyrazole with the thietanoxy phenyl derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production would likely scale up these reactions using continuous flow reactors or batch reactors, optimizing conditions for yield and purity. Solvent selection, temperature control, and purification methods like recrystallization or chromatography would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or thietanoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrazole ring.

    Substitution: The bromine atom makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Lacks the thietanoxy group.

    1-METHYL-N’~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the thietanoxy group in 4-BROMO-1-METHYL-N’~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE makes it unique, potentially offering distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-1-methyl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2S/c1-20-7-13(16)14(19-20)15(21)18-17-6-10-2-4-11(5-3-10)22-12-8-23-9-12/h2-7,12H,8-9H2,1H3,(H,18,21)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIFHESHOXUEBC-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC=C(C=C2)OC3CSC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-1-METHYL-N'~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-1-METHYL-N'~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-1-METHYL-N'~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 4
4-BROMO-1-METHYL-N'~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-1-METHYL-N'~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 6
4-BROMO-1-METHYL-N'~3~-{(E)-1-[4-(3-THIETANYLOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE

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